Methoxy(3-methoxyphenyl)methylene]propanedinitrile
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Overview
Description
Methoxy(3-methoxyphenyl)methylene]propanedinitrile is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.223 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a methylene group linked to propanedinitrile. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(3-methoxyphenyl)methylene]propanedinitrile can be synthesized through classical aldol condensation reactions. For instance, O-anisaldehyde and 2-diethoxyphosphorylpropanenitrile can be dissolved in tetrahydrofuran (THF) with potassium tert-butoxide as a base. The reaction mixture is stirred at room temperature for a couple of hours, followed by extraction and purification using flash chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methoxy(3-methoxyphenyl)methylene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methoxy(3-methoxyphenyl)methylene]propanedinitrile is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methoxy(3-methoxyphenyl)methylene]propanedinitrile involves its interaction with specific molecular targets and pathways. It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process. This compound can also interact with enzymes and other biological molecules, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetonitrile: Similar structure but lacks the methylene group.
3-Methoxyphenylboronic acid: Contains a boronic acid group instead of the nitrile group.
3-Methoxyphenol: Contains a hydroxyl group instead of the nitrile group .
Uniqueness
Methoxy(3-methoxyphenyl)methylene]propanedinitrile is unique due to its combination of methoxy, methylene, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[methoxy-(3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-5-3-4-9(6-11)12(16-2)10(7-13)8-14/h3-6H,1-2H3 |
InChI Key |
ZUXFYWAOCRQDET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C(C#N)C#N)OC |
Origin of Product |
United States |
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